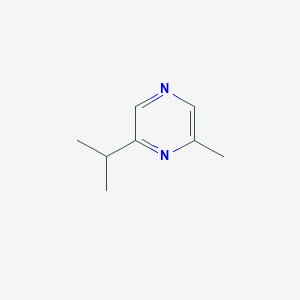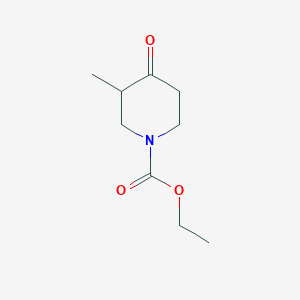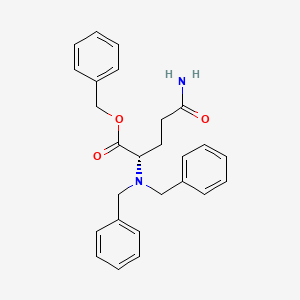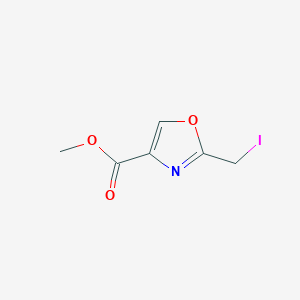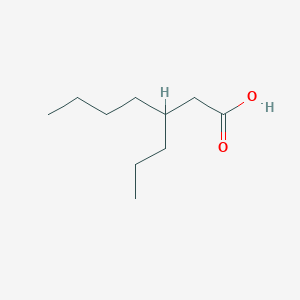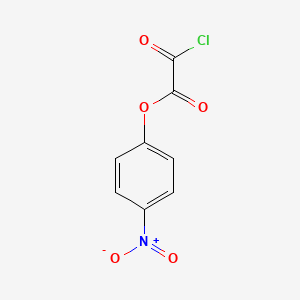
Chlorooxoacetic acid 4-nitrophenyl ester
Übersicht
Beschreibung
Chlorooxoacetic acid 4-nitrophenyl ester (CNP) is a synthetic compound that has been used in various scientific research applications, such as biochemical and physiological studies, due to its unique chemical structure. CNP is a nitrophenyl ester of chlorooxoacetic acid, which is a derivative of acetic acid. It is a white crystalline solid that is slightly soluble in water and is stable under normal conditions. CNP has been extensively studied and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chlorooxoacetic acid 4-nitrophenyl ester has been used in various scientific research applications, such as biochemical and physiological studies. It has been used to study the effects of nitroaromatic compounds on enzymes, proteins, and other cellular components. It has also been used to study the effects of nitroaromatic compounds on cell signaling pathways, gene expression, and gene regulation. Additionally, this compound has been used to study the effects of nitroaromatic compounds on the immune system and the development of diseases.
Wirkmechanismus
Chlorooxoacetic acid 4-nitrophenyl ester is thought to act by binding to the active site of enzymes, proteins, and other cellular components. This binding is thought to inhibit the activity of the enzyme or protein, which can then lead to changes in cell signaling pathways, gene expression, and gene regulation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and other cellular components. It has also been found to inhibit the activity of cell signaling pathways, gene expression, and gene regulation. Additionally, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorooxoacetic acid 4-nitrophenyl ester has several advantages for lab experiments. It is a stable compound under normal conditions and is easily synthesized. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studying the effects of nitroaromatic compounds on various cellular components. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is toxic and can be hazardous if not handled properly.
Zukünftige Richtungen
There are several potential future directions for research on Chlorooxoacetic acid 4-nitrophenyl ester. One potential direction is to further study the effects of this compound on cell signaling pathways, gene expression, and gene regulation. Additionally, further research could be done on the anti-inflammatory, anti-oxidative, and anti-apoptotic effects of this compound. Furthermore, further research could be done on the use of this compound in drug development and delivery. Finally, further research could be done to develop new synthesis methods for this compound.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-chloro-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO5/c9-7(11)8(12)15-6-3-1-5(2-4-6)10(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIRQCCCSNMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560566 | |
| Record name | 4-Nitrophenyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78974-67-1 | |
| Record name | 4-Nitrophenyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[d]isothiazol-6-amine](/img/structure/B1627434.png)


![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)
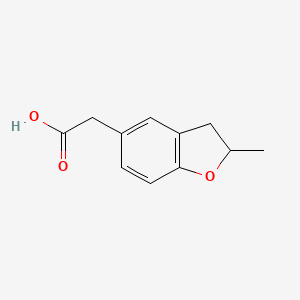
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1627443.png)
![Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1627444.png)
